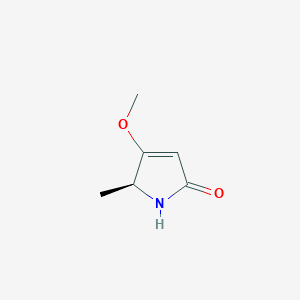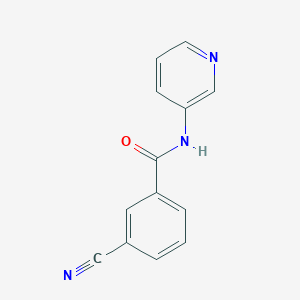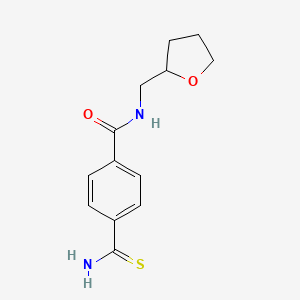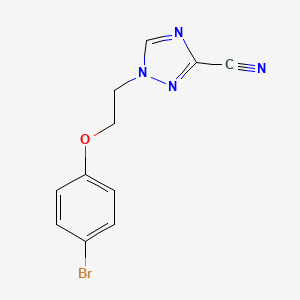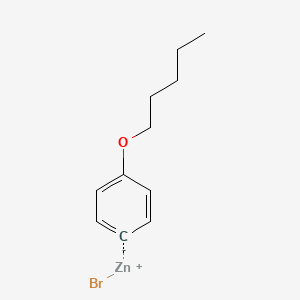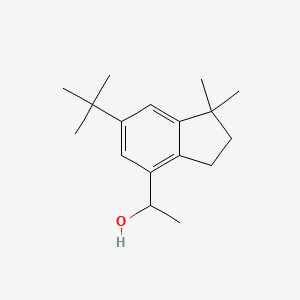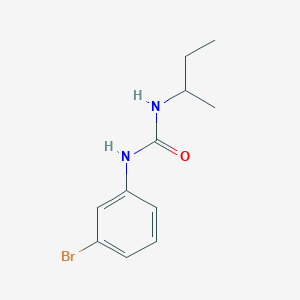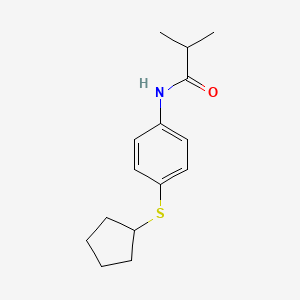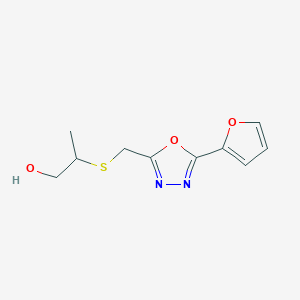
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazides with carboxylic acids or their derivatives.
Thiol Group Introduction: The thiol group is introduced through nucleophilic substitution reactions involving thiol-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are formed from the oxidation of the thiol group.
Reduction: Reduced oxadiazole derivatives are formed.
Substitution: Substituted furan derivatives are formed.
Applications De Recherche Scientifique
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. It may also interact with DNA, causing disruptions in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
1-(Furan-2-yl)propan-1-ol: Similar in structure but lacks the oxadiazole and thiol groups.
Uniqueness
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol is unique due to the presence of both the furan and oxadiazole rings, as well as the thiol group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C10H12N2O3S |
|---|---|
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propan-1-ol |
InChI |
InChI=1S/C10H12N2O3S/c1-7(5-13)16-6-9-11-12-10(15-9)8-3-2-4-14-8/h2-4,7,13H,5-6H2,1H3 |
Clé InChI |
JIXWJEHJVIWYOE-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)SCC1=NN=C(O1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


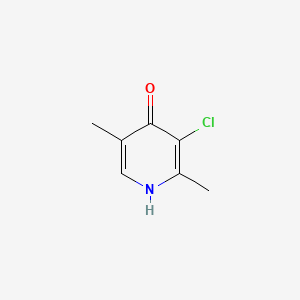
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)

